Methyl 4-iodo-1H-indole-6-carboxylate is a compound belonging to the indole family, which is recognized for its significant presence in natural products and pharmaceuticals. Indoles, characterized by a fused benzene and pyrrole ring, exhibit diverse biological activities, making them valuable in medicinal chemistry. This compound is particularly noted for its potential applications in drug development due to the unique properties imparted by the iodine substituent and the carboxylate functional group.
Methyl 4-iodo-1H-indole-6-carboxylate can be sourced from various chemical suppliers and is often synthesized in research laboratories focusing on organic chemistry and pharmaceutical development. Its availability in commercial markets facilitates its use in further research and application.
This compound can be classified as:
The synthesis of methyl 4-iodo-1H-indole-6-carboxylate typically involves several steps:
Methyl 4-iodo-1H-indole-6-carboxylate features a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C10H8INO2 |
Molecular Weight | 273.08 g/mol |
IUPAC Name | Methyl 4-iodo-1H-indole-6-carboxylate |
InChI Key | YGQZKXWQZVJZLM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2I) |
Methyl 4-iodo-1H-indole-6-carboxylate can participate in various chemical reactions:
The mechanism of action of methyl 4-iodo-1H-indole-6-carboxylate primarily involves its interaction with biological targets at the molecular level:
Methyl 4-iodo-1H-indole-6-carboxylate is typically a solid at room temperature with varying solubility depending on the solvent used.
Key chemical properties include:
Methyl 4-iodo-1H-indole-6-carboxylate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2